2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide
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Overview
Description
2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes an oxadiazole ring, a methoxy group, and a phenylacetamide moiety, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide typically involves multiple steps, including the formation of the oxadiazole ring, the introduction of the methoxy group, and the coupling of the phenylacetamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimizing the synthetic routes for scalability and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of efficient purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxides, while reduction could produce various reduced forms of the compound.
Scientific Research Applications
2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe for studying various biological processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: It may find applications in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-[(Z)-[[2-[[5-[3-(4-methoxyphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]-N-phenylacetamide
- 2-[4-[(Z)-[[2-[[5-[3-(4-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]-N-phenylacetamide
Uniqueness
The uniqueness of 2-(4-{2-[({5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl}sulfanyl)acetyl]carbohydrazonoyl}phenoxy)-N-phenylacetamide lies in its specific structural features, such as the presence of both methoxy and methyl groups on the phenyl ring, which may confer unique chemical and biological properties compared to similar compounds.
Properties
Molecular Formula |
C30H31N5O5S |
---|---|
Molecular Weight |
573.7 g/mol |
IUPAC Name |
2-[4-[(Z)-[[2-[[5-[3-(4-methoxy-2-methylphenyl)propyl]-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]hydrazinylidene]methyl]phenoxy]-N-phenylacetamide |
InChI |
InChI=1S/C30H31N5O5S/c1-21-17-26(38-2)16-13-23(21)7-6-10-29-34-35-30(40-29)41-20-28(37)33-31-18-22-11-14-25(15-12-22)39-19-27(36)32-24-8-4-3-5-9-24/h3-5,8-9,11-18H,6-7,10,19-20H2,1-2H3,(H,32,36)(H,33,37)/b31-18- |
InChI Key |
IBKVYYFKWRYDNV-MNBJERMJSA-N |
SMILES |
CC1=C(C=CC(=C1)OC)CCCC2=NN=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4 |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC)CCCC2=NN=C(O2)SCC(=O)N/N=C\C3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4 |
Canonical SMILES |
CC1=C(C=CC(=C1)OC)CCCC2=NN=C(O2)SCC(=O)NN=CC3=CC=C(C=C3)OCC(=O)NC4=CC=CC=C4 |
Origin of Product |
United States |
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